N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide
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Overview
Description
N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that features a benzothiazole core, a chloropyridine moiety, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Chloropyridine Moiety: The chloropyridine group is introduced through a nucleophilic substitution reaction involving 3-chloropyridine.
Attachment of Benzenesulfonamide Group: The benzenesulfonamide group is attached via a sulfonation reaction using benzenesulfonyl chloride and an appropriate base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[N-(pyridin-2-yl)benzenesulfonamido]acetamide
- 2-[5-Methanesulfonylamino-2-(4-Aminophenyl)-6-Oxo-1,6-Dihydro-1-Pyrimidinyl]-N-(3,3,3-Trifluoro-1-Isopropyl-2-Oxopropyl)Acetamide
- 2-(11-{2-[Benzenesulfonyl-(3-Methyl-Butyl)-Amino]-1-Hydroxy-Ethyl}-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-8-Yl)-Acetamide
Uniqueness
N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzyme targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H15ClN4O3S2 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H15ClN4O3S2/c1-12(26)23-20-24-16-8-7-13(10-18(16)29-20)14-9-17(19(21)22-11-14)25-30(27,28)15-5-3-2-4-6-15/h2-11,25H,1H3,(H,23,24,26) |
InChI Key |
YBKJDNVXZBTIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)C3=CC(=C(N=C3)Cl)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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